molecular formula C11H22O3 B14270855 Ethyl 2-(ethoxymethyl)-3-methylpentanoate CAS No. 131837-12-2

Ethyl 2-(ethoxymethyl)-3-methylpentanoate

Cat. No.: B14270855
CAS No.: 131837-12-2
M. Wt: 202.29 g/mol
InChI Key: YAKNECWQPJXJRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Ethyl 2-(ethoxymethyl)-3-methylpentanoate is a chemical compound with the molecular formula C7H10O2.
  • It is also referred to as 2-(Ethoxymethyl)furan.
  • The compound belongs to the furan family and contains both an ester group (ethyl ester) and an ether group (ethoxymethyl).
  • Its systematic name indicates that it consists of a furan ring substituted with an ethoxymethyl group at position 2 and a methyl group at position 3.
  • This compound is a pale yellow liquid with a sweet and spicy odor .
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves the reaction of furfuryl alcohol with ethyl bromide or ethyl chloride. The reaction takes place under basic conditions, typically using a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH).

      Reaction Conditions: The reaction is carried out in an organic solvent (such as ethanol or acetone) at elevated temperatures.

      Industrial Production Methods: Ethyl 2-(ethoxymethyl)-3-methylpentanoate is industrially produced through the esterification of furfuryl alcohol with ethyl halides in the presence of a base. The process is efficient and scalable for commercial production.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions due to the presence of functional groups.

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Ethyl 2-(ethoxymethyl)-3-methylpentanoate serves as a building block for the synthesis of other compounds.

      Biology and Medicine: Its derivatives may have bioactive properties, but further research is needed.

      Industry: Used in flavor and fragrance formulations due to its sweet and spicy odor.

  • Mechanism of Action

    • The exact mechanism of action for this compound is not extensively studied. its reactivity suggests potential interactions with cellular components or enzymes.
  • Comparison with Similar Compounds

    • Ethyl 2-(ethoxymethyl)-3-methylpentanoate is unique due to its combination of furan, ester, and ether functionalities.
    • Similar Compounds: Other furan derivatives, such as furfuryl acetate and furfural, share some structural features but lack the specific ethoxymethyl substitution.

    Remember that this compound’s applications and mechanisms are still an active area of research, and its unique structure makes it an interesting target for further investigation

    Properties

    CAS No.

    131837-12-2

    Molecular Formula

    C11H22O3

    Molecular Weight

    202.29 g/mol

    IUPAC Name

    ethyl 2-(ethoxymethyl)-3-methylpentanoate

    InChI

    InChI=1S/C11H22O3/c1-5-9(4)10(8-13-6-2)11(12)14-7-3/h9-10H,5-8H2,1-4H3

    InChI Key

    YAKNECWQPJXJRR-UHFFFAOYSA-N

    Canonical SMILES

    CCC(C)C(COCC)C(=O)OCC

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.